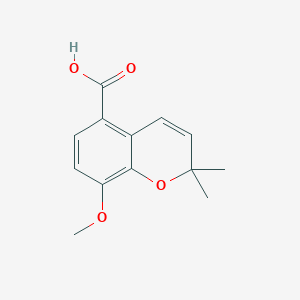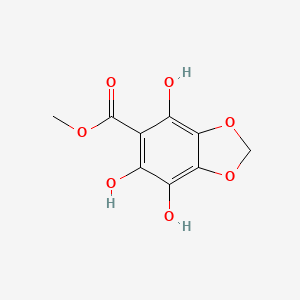
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzodioxole ring, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate typically involves the formation of the benzodioxole ring followed by the introduction of hydroxyl groups and the esterification of the carboxylate group. One common method involves the use of catechol derivatives, which undergo cyclization to form the benzodioxole ring. Subsequent hydroxylation and esterification steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific arrangement of hydroxyl groups and the esterified carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
139934-62-6 |
|---|---|
Molecular Formula |
C9H8O7 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
methyl 4,6,7-trihydroxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H8O7/c1-14-9(13)3-4(10)6(12)8-7(5(3)11)15-2-16-8/h10-12H,2H2,1H3 |
InChI Key |
RJYIKDUVSPCWEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C2C(=C1O)OCO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



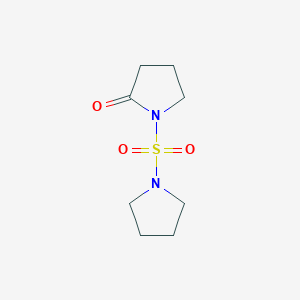
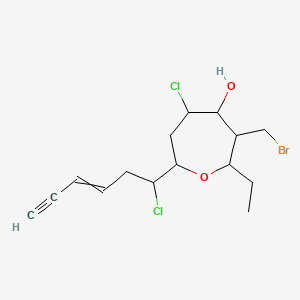
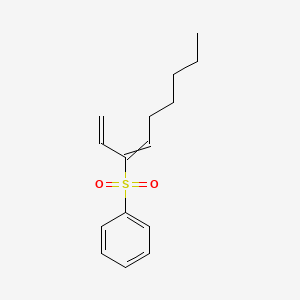
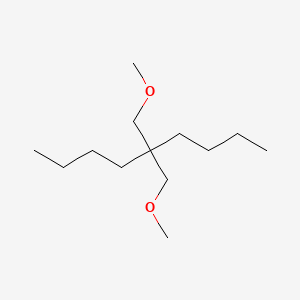

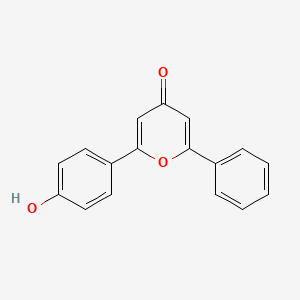
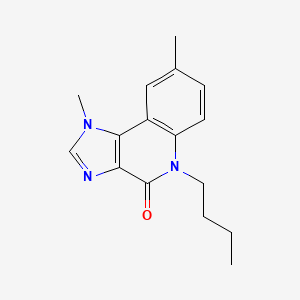
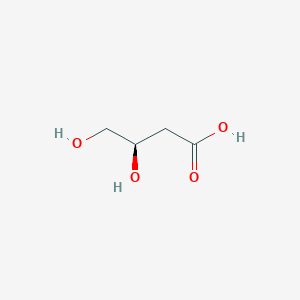
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)

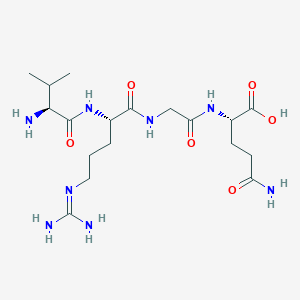
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
